molecular formula C10H12F3NO B2525382 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1341356-30-6

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No.: B2525382
CAS No.: 1341356-30-6
M. Wt: 219.207
InChI Key: YNMKWGFYXRQTHM-UHFFFAOYSA-N
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Description

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a fluorinated aromatic amine featuring a methanamine group attached to a phenyl ring substituted with a 3,3,3-trifluoropropoxy moiety at the meta position. The trifluoropropoxy group confers unique electronic and steric properties due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the flexibility of the propyl chain. This compound is hypothesized to exhibit pharmacological relevance, particularly in receptor binding or enzyme inhibition, based on structural similarities to σ-receptor ligands and other bioactive fluorinated amines .

Properties

IUPAC Name

[3-(3,3,3-trifluoropropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6H,4-5,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMKWGFYXRQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzaldehyde with an amine source under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine can undergo various chemical reactions, including:

Scientific Research Applications

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine with structurally related compounds:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) pKa (Predicted) LogP (Estimated)
This compound 3,3,3-Trifluoropropoxy 263.23 ~250–260 ~10.2 2.8
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) Trifluoromethoxy 385.36 N/A N/A 3.5
{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine hydrochloride Trifluoromethyl 229.24 248.4 10.27 3.1
1H-Indazol-5-yl[3-(trifluoromethoxy)phenyl]methanamine Trifluoromethoxy 335.29 N/A ~9.8 3.3

Key Observations :

  • Trifluoropropoxy vs. Trifluoromethoxy : The trifluoropropoxy group in the target compound introduces greater steric bulk and hydrophobicity (higher LogP) compared to the smaller trifluoromethoxy group in compound 29 . This may enhance membrane permeability but reduce binding affinity to compact receptor pockets.
  • Cyclic vs.
  • Electronic Effects : The trifluoromethyl group (in cyclobutane derivative) and trifluoropropoxy group (target compound) both withdraw electron density, but the latter’s oxygen atom may moderate this effect, altering hydrogen-bonding interactions.

Challenges and Opportunities

  • Limited Direct Data: Most evidence discusses analogs (e.g., trifluoromethoxy or cyclobutane derivatives), necessitating extrapolation for the target compound.
  • Optimization Potential: The trifluoropropoxy group’s balance between hydrophobicity and flexibility could be optimized for CNS penetration or solubility in drug development.

Biological Activity

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a phenyl ring substituted with a trifluoropropoxy group. The presence of the trifluoropropoxy moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoropropoxy group is believed to enhance binding affinity and specificity towards these targets, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Many phenolic derivatives possess antimicrobial properties due to their ability to disrupt microbial cell membranes. The structural characteristics of this compound may endow it with similar properties.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of related compounds:

  • Inhibition Studies : A study on related phenolic compounds demonstrated that certain analogs exhibited potent enzyme inhibition, suggesting that this compound could have similar effects.
  • Antioxidant Activity : In vitro assays have shown that phenolic compounds can significantly reduce oxidative stress in cellular models. For example, a series of phenolic derivatives were tested for their antioxidant capacity using the DPPH assay, where some showed up to 16-fold higher activity compared to ascorbic acid .

Comparative Analysis

The following table summarizes the biological activities observed in structurally similar compounds:

Compound NameAntioxidant ActivityEnzyme InhibitionAntimicrobial Activity
1-[4-(Trifluoromethoxy)phenyl]ethanolModerateYesYes
4-(Trifluoropropoxy)phenolHighYesModerate
1-[3-(Trifluoropropoxy)phenyl]methanamineUnknownPotentialPotential

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